6-(3,4-dimetoxi fenil)-7-(piridin-3-il)-7,12-dihidro-6H-cromeno[4,3-d]tetrazolo[1,5-a]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H20N6O3 and its molecular weight is 440.463. The purity is usually 95%.
BenchChem offers high-quality 6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antituberculosos
El compuesto “6-(3,4-dimetoxi fenil)-7-(piridin-3-il)-7,12-dihidro-6H-cromeno[4,3-d]tetrazolo[1,5-a]pirimidina” se ha utilizado en el diseño y síntesis de agentes antituberculosos. Se evaluó una serie de nuevos derivados de este compuesto por su actividad antituberculosa contra Mycobacterium tuberculosis H37Ra .
Relajante Muscular
El compuesto “9-(3,4-dimetoxi fenil)-11-(piridin-3-il)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaeno” se ha utilizado como intermedio en la preparación del relajante muscular papaverina .
Síntesis de Derivados de Acrilonitrilo
Este compuesto también se ha utilizado en la síntesis de (Z)-3-(benzo[b]tiofen-2-il)-2-(3,4-dimetoxi fenil)acrilonitrilo .
Preparación de Diterpeno Modificado
Se ha utilizado en la preparación del diterpeno modificado (±) nimbidiol que se basa en una ciclación de polieno promovida por iones sulfenio .
Moduladores Nur77
Se diseñó, sintetizó y evaluó biológicamente una serie de derivados de “this compound” como potentes moduladores Nur77 .
Síntesis de Derivados de Quinazolinona
El compuesto “9-(3,4-dimetoxi fenil)-11-(piridin-3-il)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaeno” se ha utilizado en la síntesis de 6,7-dimetoxi-3,4-difenil-2(1H)-quinazolinona .
Actividad Biológica
The compound 6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a member of the tetrazolo-pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its synthesis, cytotoxicity, and structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of the compound typically involves a multicomponent reaction that combines various organic precursors. For instance, methods similar to those used for synthesizing other tetrazolo-pyrimidines have been adapted to yield this specific compound. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various tetrazolo-pyrimidine derivatives against several human cancer cell lines. The compound has shown promising results in cytotoxic assays.
-
Cell Lines Tested :
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- A549 (lung cancer)
- RPE-1 (normal human retinal pigment epithelial cells)
-
Assay Methodology :
- The MTT assay was utilized to determine cell viability post-treatment with varying concentrations of the compound.
-
Results Summary :
- The compound exhibited significant cytotoxicity against HCT-116 and A549 cell lines with IC50 values comparable to established chemotherapeutic agents like doxorubicin.
- Specific derivatives demonstrated enhanced activity; for instance, modifications at the 7-position of the pyrimidine ring influenced potency against different cell lines.
Compound | Cell Line | IC50 (µM) | Comparative Drug |
---|---|---|---|
6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine | HCT-116 | 12.5 | Doxorubicin |
6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine | A549 | 15.0 | Doxorubicin |
Structure-Activity Relationship (SAR)
The biological activity of tetrazolo-pyrimidines is often linked to their structural features. Key observations include:
- Substituents at Position 7 : The nature of substituents at this position significantly affects anticancer activity. For example, compounds with electron-withdrawing groups tend to exhibit higher potency.
- Dimethoxyphenyl Group : The presence of a 3,4-dimethoxyphenyl moiety enhances lipophilicity and may improve cellular uptake.
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
Propiedades
IUPAC Name |
9-(3,4-dimethoxyphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-31-18-10-9-14(12-19(18)32-2)23-20-21(16-7-3-4-8-17(16)33-23)26-24-27-28-29-30(24)22(20)15-6-5-11-25-13-15/h3-13,22-23H,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLRUPDGLZVURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.